molecular formula C7H10ClN3O B2768698 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride CAS No. 1956334-34-1

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride

Cat. No.: B2768698
CAS No.: 1956334-34-1
M. Wt: 187.63
InChI Key: UNCXAZNTAJAYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by a fused bicyclic system containing nitrogen atoms, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyridine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the compound in its pure hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under controlled temperature and solvent conditions.

Major Products

Scientific Research Applications

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride has been extensively studied for its applications in:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride
  • 3-Hydrazino-5,6,7,8-tetrahydropyrido(4,3-c)pyridazin-6-yl-phenyl-keton

Uniqueness

5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one hydrochloride is unique due to its specific bicyclic structure and the presence of nitrogen atoms, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a different set of chemical and biological activities, making it a valuable compound for targeted applications in research and industry.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential and versatility

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-pyrido[3,4-d]pyridazin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O.ClH/c11-7-6-1-2-8-3-5(6)4-9-10-7;/h4,8H,1-3H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCXAZNTAJAYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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